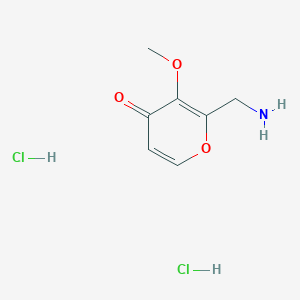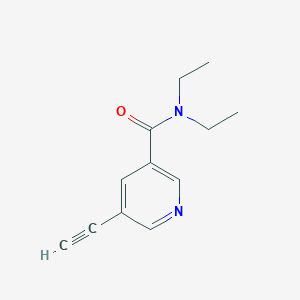![molecular formula C19H17N5O2S B7450978 N-[5-methyl-2-(4-methylpyridin-2-yl)pyrazol-3-yl]isoquinoline-5-sulfonamide](/img/structure/B7450978.png)
N-[5-methyl-2-(4-methylpyridin-2-yl)pyrazol-3-yl]isoquinoline-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-methyl-2-(4-methylpyridin-2-yl)pyrazol-3-yl]isoquinoline-5-sulfonamide, also known as GSK-3β inhibitor VIII, is a small molecule inhibitor that targets glycogen synthase kinase-3β (GSK-3β). GSK-3β is a serine/threonine kinase that plays a crucial role in various cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. The inhibition of GSK-3β has been studied extensively in various diseases, including cancer, Alzheimer's disease, and diabetes.
作用機序
N-[5-methyl-2-(4-methylpyridin-2-yl)pyrazol-3-yl]isoquinoline-5-sulfonamide inhibits this compoundβ by binding to its ATP-binding site. This compoundβ is a key regulator of various signaling pathways, including the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the NF-κB pathway. Inhibition of this compoundβ leads to the activation of these pathways, which in turn leads to the inhibition of cell proliferation, induction of apoptosis, and improvement of insulin sensitivity.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer research, inhibition of this compoundβ has been shown to induce apoptosis and inhibit tumor growth. In Alzheimer's disease research, inhibition of this compoundβ has been shown to reduce tau phosphorylation and improve cognitive function. In diabetes research, inhibition of this compoundβ has been shown to improve glucose metabolism and insulin sensitivity.
実験室実験の利点と制限
N-[5-methyl-2-(4-methylpyridin-2-yl)pyrazol-3-yl]isoquinoline-5-sulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in various diseases, and its mechanism of action is well understood. However, there are also some limitations to using this compound in lab experiments. It has been shown to have off-target effects on other kinases, which may complicate the interpretation of results. In addition, its efficacy may vary depending on the cell type and disease model used.
将来の方向性
There are several future directions for the study of N-[5-methyl-2-(4-methylpyridin-2-yl)pyrazol-3-yl]isoquinoline-5-sulfonamide. One direction is to study its efficacy in combination with other therapies in cancer treatment. Another direction is to study its potential use in other diseases, such as Parkinson's disease and Huntington's disease. Furthermore, the development of more selective this compoundβ inhibitors may help to overcome the limitations of this compound and improve its efficacy and specificity.
合成法
The synthesis of N-[5-methyl-2-(4-methylpyridin-2-yl)pyrazol-3-yl]isoquinoline-5-sulfonamide has been described in the literature. The method involves the reaction of 5-bromo-2-methylpyridine-4-carbaldehyde with 5-amino-2-methylpyrazole-3-carboxylic acid, followed by the reaction with isoquinoline-5-sulfonamide. The final product is obtained after purification by column chromatography.
科学的研究の応用
N-[5-methyl-2-(4-methylpyridin-2-yl)pyrazol-3-yl]isoquinoline-5-sulfonamide has been extensively studied in various diseases. One of the main applications of this compound is in cancer research. This compoundβ is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis and inhibit tumor growth. In addition, this compound has been studied in Alzheimer's disease research. This compoundβ is involved in the phosphorylation of tau protein, which is a hallmark of Alzheimer's disease. Inhibition of this compoundβ has been shown to reduce tau phosphorylation and improve cognitive function in animal models of Alzheimer's disease. Furthermore, this compound has been studied in diabetes research. This compoundβ is involved in insulin signaling, and its inhibition has been shown to improve glucose metabolism and insulin sensitivity.
特性
IUPAC Name |
N-[5-methyl-2-(4-methylpyridin-2-yl)pyrazol-3-yl]isoquinoline-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-13-6-9-21-18(10-13)24-19(11-14(2)22-24)23-27(25,26)17-5-3-4-15-12-20-8-7-16(15)17/h3-12,23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVKSWAPSSYASW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N2C(=CC(=N2)C)NS(=O)(=O)C3=CC=CC4=C3C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(Cyclopropylmethyl)-1-[4-phenyl-1-(prop-2-enoyl)piperidine-4-carbonyl]imidazolidin-4-one](/img/structure/B7450901.png)

![6-(dimethylamino)-N-[4-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B7450917.png)
![N-ethyl-N-(2-{9-methyl-6-azaspiro[3.5]nonan-6-yl}-2-oxoethyl)prop-2-enamide](/img/structure/B7450918.png)
![rac-N-[(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]-4-phenyl-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7450926.png)
![Tert-butyl 1-[4-phenyl-1-(prop-2-enoyl)piperidine-4-carbonyl]azetidine-3-carboxylate](/img/structure/B7450934.png)

![N-{4-[4-hydroxy-4-(propan-2-yl)piperidine-1-carbonyl]phenyl}prop-2-enamide](/img/structure/B7450944.png)
![1-[1-(Morpholin-4-yl)cyclobutyl]methanamine dihydrochloride](/img/structure/B7450962.png)
![N-[5-chloro-2-(piperidine-1-carbonyl)phenyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7450969.png)

![Azetidin-1-yl(5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)methanone](/img/structure/B7450984.png)
![N-(1,3-benzothiazol-2-yl)-2-[2-(dimethylamino)-2-oxoethyl]sulfanylpropanamide](/img/structure/B7450991.png)
![4-methyl-N-[2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-2-carboxamide](/img/structure/B7450992.png)
